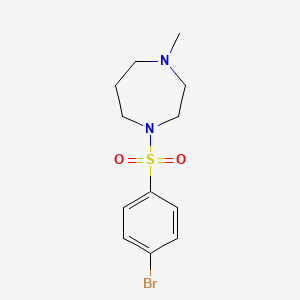
1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane
Vue d'ensemble
Description
1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane (1-BPSD) is a novel synthetic molecule that has recently been studied for its potential applications in scientific research. 1-BPSD is a heterocyclic organic compound composed of a five-membered ring containing a nitrogen, sulfur, and bromine atom, as well as two methyl groups. 1-BPSD has been found to possess a variety of properties, including strong acidity, excellent solubility, and good stability in aqueous solution, making it an attractive molecule for use in a wide range of scientific research applications.
Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Researchers synthesized novel derivatives containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes. The synthesized compounds were characterized through various techniques, including elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopy. Their purities were verified by reversed-phase HPLC .
Antioxidant Effect
The same derivatives were also evaluated for their antioxidant activity. Researchers used DPPH, ABTS, and ferric reducing power assays to assess their antioxidant potential. These compounds exhibited promising antioxidant effects, which could be relevant for various applications in oxidative stress-related conditions .
Toxicity Assessment
Toxicity studies were conducted using freshwater cladoceran Daphnia magna Straus. The results indicated that the compounds were not highly toxic, suggesting their potential safety for further development .
In Silico Studies
Computational analyses were performed to explore the potential antimicrobial effect and toxicity of these compounds. The findings revealed promising antimicrobial activity against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Other Applications
While the above fields are well-studied, there may be additional applications yet to be explored. Researchers could investigate the compound’s effects on other biological processes, such as enzyme inhibition, receptor binding, or cellular signaling pathways.
Orientations Futures
Given the limited information available for “1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane”, future research could focus on its synthesis, characterization, and potential applications. The study of related compounds suggests potential in antimicrobial and antibiofilm actions, antioxidant effect, and alternative toxicity testing . Further studies could also explore its mechanism of action and potential uses in medicinal chemistry.
Propriétés
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-methyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-14-7-2-8-15(10-9-14)18(16,17)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAXTVFTVHQJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716825 | |
| Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-methyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane | |
CAS RN |
486422-31-5 | |
| Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-methyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



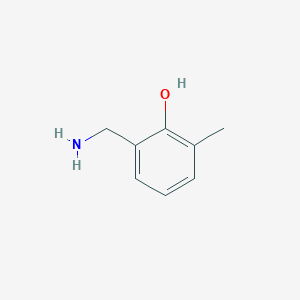
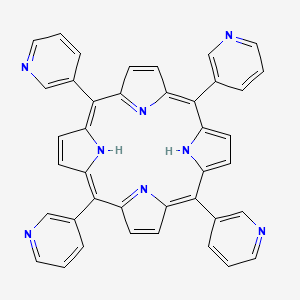


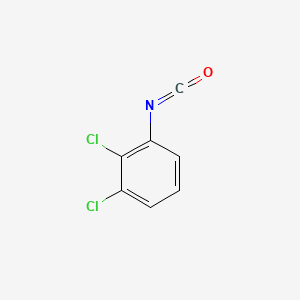
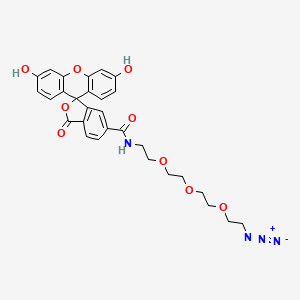

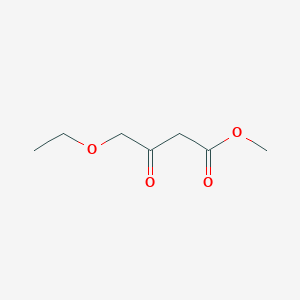
![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)bis[(1R)-1-phenylethyl]amine, dichloromethane adduct](/img/structure/B3028954.png)
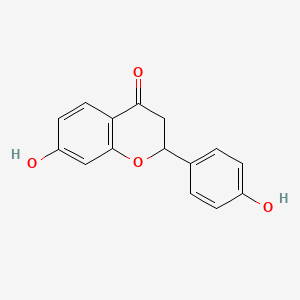
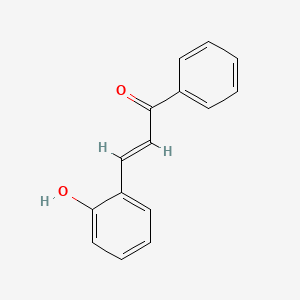


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid](/img/structure/B3028963.png)